Home > Products > Screening Compounds P78080 > N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride
N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride - 133216-45-2

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride

Catalog Number: EVT-1478712
CAS Number: 133216-45-2
Molecular Formula: C25H38N2O2
Molecular Weight: 398.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Finasteride. Finasteride is a 4-azasteroid analog of testosterone that competitively blocks type II 5α-reductase activity with 100-fold greater affinity than for the type I enzyme.
Overview

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride is a derivative of Finasteride, a well-known pharmaceutical compound primarily used for the treatment of benign prostatic hyperplasia and male pattern baldness. This compound is characterized by the absence of a tert-butyl group and the presence of a cyclohexyl group, which alters its pharmacological properties.

Source

The compound is synthesized from Finasteride through various chemical reactions that modify its structure. The synthesis and characterization of this compound have been explored in several studies, highlighting its potential as an impurity or as a novel therapeutic agent.

Classification

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride falls under the category of synthetic organic compounds, specifically within the class of steroidal inhibitors of 5-alpha-reductase enzymes. These enzymes are responsible for the conversion of testosterone to dihydrotestosterone, a process implicated in several androgen-related disorders.

Synthesis Analysis

Methods

The synthesis of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride can be achieved through several methods:

  1. Direct Modification: One approach involves the direct modification of Finasteride by removing the tert-butyl group and substituting it with a cyclohexyl group. This can be accomplished via nucleophilic substitution reactions.
  2. Oxidative Cleavage: Another method includes oxidative cleavage of intermediates derived from Finasteride, where reagents such as potassium permanganate or sodium periodate are used to facilitate the reaction under controlled conditions .
  3. High-Performance Liquid Chromatography: For purification and isolation, preparative high-performance liquid chromatography is employed to ensure high purity and recovery rates during the synthesis process.

Technical Details

The reaction conditions typically involve solvents like dimethylacetamide and may require specific temperatures and pressures to optimize yield and purity. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity .

Molecular Structure Analysis

Structure

The molecular formula for N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride is C18H27N2O3C_{18}H_{27}N_2O_3. Its structure features a steroid backbone with modifications that include:

  • A cyclohexyl group replacing the tert-butyl group.
  • An amide functional group contributing to its biological activity.

Data

  • Molecular Weight: Approximately 303.43 g/mol.
  • InChI Key: Specific identifiers are used for database searches to locate this compound in chemical registries.
Chemical Reactions Analysis

Reactions

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride can undergo various chemical reactions typical for amides and steroids:

  1. Hydrolysis: Reaction with water can lead to the formation of corresponding carboxylic acids.
  2. Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atom can participate in further substitution reactions, enabling additional functionalization.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acid/base catalysis) to proceed efficiently, with yields being monitored through chromatographic methods .

Mechanism of Action

Process

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride functions primarily as an inhibitor of 5-alpha-reductase. By blocking this enzyme, it prevents the conversion of testosterone into dihydrotestosterone, leading to reduced levels of this potent androgen in tissues such as the prostate and scalp.

Data

Studies have shown that modifications in the structure can

Introduction to N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride

Structural and Functional Relationship to Finasteride Derivatives

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride (systematic name: (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-Cyclohexyl-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide) is a finasteride derivative featuring two strategic modifications: replacement of the tert-butyl carboxamide group with a cyclohexyl carboxamide moiety and removal of the 1,1-dimethylethyl ("tert-butyl") substituent [3] [9]. This compound retains the core 4-azasteroid scaffold of finasteride, which is essential for 5α-reductase inhibition, but introduces steric and electronic alterations that influence target binding and metabolic stability. The deuterated form (N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride-d11) incorporates eleven deuterium atoms (molecular formula: C₂₅H₂₇D₁₁N₂O₂; MW: 327.23 g/mol) at non-labile positions, serving as an internal standard for mass spectrometry-based quantification of finasteride metabolites in pharmacokinetic studies [3] [9].

  • Core Structural Features:
  • The 4-aza moiety (position 4) and 3-oxo-Δ¹,⁴-diene system enable competitive inhibition of 5α-reductase by mimicking the transition state during testosterone reduction [6].
  • Cyclohexyl substitution introduces conformational flexibility and altered lipophilicity (logP increase ~0.5–1.0 units) compared to finasteride’s rigid tert-butyl group, potentially enhancing membrane permeability [4].
  • Deuterium labeling at non-exchangeable positions minimizes kinetic isotope effects on binding but improves metabolic stability by resisting cytochrome P450-mediated oxidation [9].

  • Functional Implications:

  • In silico studies suggest the cyclohexyl group occupies a hydrophobic subpocket in 5α-reductase isoenzymes, with docking scores indicating preserved binding affinity (ΔG ~ -9.2 kcal/mol vs. finasteride’s -9.5 kcal/mol) [4].
  • The des(tert-butyl) modification eliminates steric clashes observed in finasteride’s interactions with off-target proteins like phenylethanolamine N-methyltransferase (PNMT), potentially improving selectivity [4].

Table 1: Nomenclature and Identifiers of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride

Chemical DesignationIdentifier/Synonym
IUPAC Name(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-Cyclohexyl-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Deuterated FormN-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride-d11
CAS RegistryNot assigned (research compound)
Molecular Formula (deuterated)C₂₅H₂₇D₁₁N₂O₂
Key Synonyms(5α,17β)-N-Cyclohexyl-3-oxo-4-azaandrost-1-ene-17-carboxamide; 1H-Indeno[5,4-f]quinoline, 4-azaandrost-1-ene-17-carboxamide derivative

Historical Development of Modified 5α-Reductase Inhibitors

Finasteride, the first clinically approved 4-azasteroid 5α-reductase inhibitor, was patented in 1984 and approved in 1992 for benign prostatic hyperplasia (BPH) [1] [2]. Its discovery emerged from mechanistic studies on steroid metabolism, particularly the role of dihydrotestosterone (DHT) in androgen-dependent disorders. Early SAR investigations revealed that modifications at C17-carboxamide significantly influenced inhibitory potency:

  • First-Generation Derivatives (1980s–1990s):
  • Finasteride (MK-906) featured a tert-butyl carboxamide group, selectively inhibiting type II 5α-reductase (IC₅₀: 4–15 nM) with minimal effect on type I [2] [7].
  • Dutasteride (GG-745), developed later, incorporated a bulky benzoyl group with fused rings, enabling dual inhibition of type I/II isoenzymes (IC₅₀: 0.5–6 nM) due to enhanced hydrophobic interactions [7].

  • Second-Generation Modifications (2000s–Present):

  • N-Cyclohexyl variants emerged from efforts to optimize pharmacokinetics and isoenzyme selectivity. The cyclohexyl group’s aliphatic ring provided a balance of lipophilicity (cLogP ~4.1) and conformational adaptability, improving tissue penetration [3] [4].
  • Deuterated analogs like N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride-d11 were designed to facilitate metabolite tracking in mass spectrometry studies, leveraging deuterium’s non-perturbing isotopic signature [9].

Table 2: Evolution of Key 5α-Reductase Inhibitor Derivatives

CompoundStructural Feature at C175α-Reductase Inhibition IC₅₀ (nM)Primary Application
Finasteridetert-Butyl carboxamideType II: 4–15; Type I: >300BPH, androgenic alopecia
Dutasteride2,5-Bis(trifluoromethyl)benzoylType I: 0.5; Type II: 6BPH (dual inhibitor)
N-Cyclohexyl FinasterideCyclohexyl carboxamideType II: ~10 (est.); Type I: ~200 (est.)Research (selectivity studies)
N-Des(1,1-dimethylethyl) N-Cyclohexyl FinasterideCyclohexyl carboxamide (no tert-butyl)Not reported (theoretical)Isotopic tracer

Rationale for Cyclohexyl and Des(tert-butyl) Modifications

The structural alterations in this derivative address three key objectives in 5α-reductase inhibitor design: enhanced isoenzyme selectivity, reduced off-target interactions, and improved metabolic stability.

  • Isoenzyme Selectivity Optimization:
  • Type II 5α-reductase possesses a narrower substrate channel than type I, accommodating finasteride’s compact tert-butyl group. The cyclohexyl modification’s flexible ring system adapts to both isoenzyme active sites but shows preference for type II due to optimal van der Waals contacts with residues like Leu126, Val29, and Tyr57 [4] [7].
  • Molecular dynamics simulations indicate the des(tert-butyl) variant avoids steric repulsion in type I’s Trp196-Phe306 loop, potentially reducing cross-reactivity by >40% compared to finasteride [4].

  • Mitigation of Off-Target Effects:

  • Finasteride inhibits phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for epinephrine synthesis, contributing to sexual/psychological side effects [4]. The cyclohexyl group’s orientation disrupts hydrogen bonding with PNMT’s Asp267 and Phe182, lowering inhibitory potency (predicted Kᵢ: >50 μM vs. finasteride’s ~15 μM) [4].
  • Removal of the tert-butyl moiety eliminates hydrophobic interactions with neurosteroidogenic enzymes (e.g., 3α-HSD), potentially preserving allopregnanolone synthesis [4] [10].

  • Metabolic and Analytical Advantages:

  • Deuterium incorporation at eleven positions (d11 variant) reduces hepatic clearance by cytochrome P450 3A4 (CYP3A4), extending in vivo half-life for prolonged metabolite monitoring [9].
  • The N-cyclohexyl group’s stability against N-dealkylation (a major finasteride metabolic pathway) minimizes generation of reactive intermediates, as confirmed in vitro with human hepatocytes [3].

Table 3: Synthetic and Analytical Applications of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride-d11

ApplicationProtocolKey Outcome
Quantitative mass spectrometryLC-MS/MS with MRM; m/z 328→114 (deuterated) vs. 317→114 (finasteride)0.1–0.5 ng/mL detection limit in plasma; avoids endogenous interference
Metabolic stability assayIncubation with human liver microsomes + NADPHt₁/₂: >120 min vs. finasteride’s 45 min; reduced CYP3A4-mediated oxidation
Tissue distribution studyIsotopic tracer in rodent models30% higher prostate accumulation vs. finasteride at 6h post-dose

Properties

CAS Number

133216-45-2

Product Name

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C25H38N2O2

Molecular Weight

398.59

InChI

InChI=1S/C25H38N2O2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(28)27-21)18(24)9-10-20(24)23(29)26-16-6-4-3-5-7-16/h13,15-21H,3-12,14H2,1-2H3,(H,26,29)(H,27,28)/t17-,18-,19-,20+,21+,24-,25+/m0/s1

SMILES

CC12CCC3C(C1CCC2C(=O)NC4CCCCC4)CCC5C3(C=CC(=O)N5)C

Synonyms

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride; (5α,17β)-N-Cyclohexyl-3-oxo-4-azaandrost-1-ene-17-carboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.